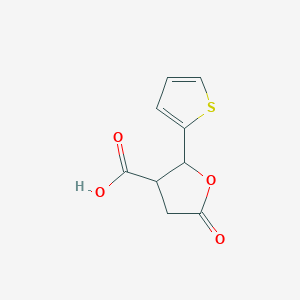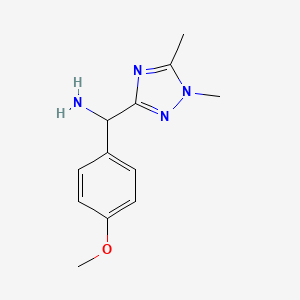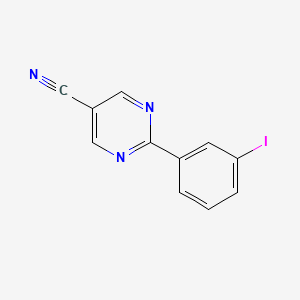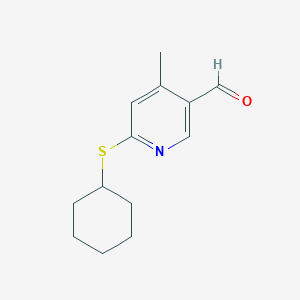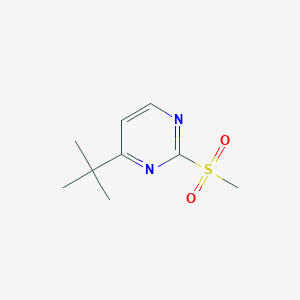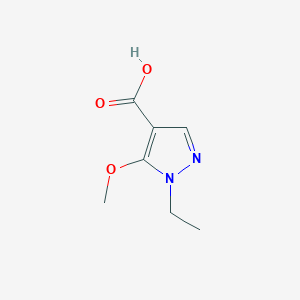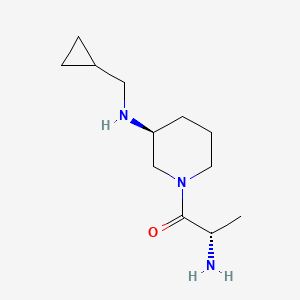
N-Cyclopropylpyrrolidine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropylpyrrolidine-3-sulfonamide is a chemical compound with the molecular formula C7H14N2O2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2). Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropylpyrrolidine-3-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly as it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions usually involve the use of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropylpyrrolidine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Cyclopropylpyrrolidine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of N-Cyclopropylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in the production of folic acid, which is essential for bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Other sulfonamide derivatives include sulfamethoxazole and sulfadiazine.
Sulfonimidates: These compounds have a similar sulfur-containing functional group and are used in various chemical reactions.
Uniqueness
N-Cyclopropylpyrrolidine-3-sulfonamide is unique due to its cyclopropyl and pyrrolidine moieties, which confer specific chemical and biological properties. These structural features make it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C7H14N2O2S |
|---|---|
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
N-cyclopropylpyrrolidine-3-sulfonamide |
InChI |
InChI=1S/C7H14N2O2S/c10-12(11,9-6-1-2-6)7-3-4-8-5-7/h6-9H,1-5H2 |
Clé InChI |
VXDAZCWCIBGNTD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NS(=O)(=O)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


